BENGHE Validation & Comparative

Check Availability & Pricing

Evaluating Novel Anticonvulsants Against
Strychnine-Induced Seizures: A Comparative
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Strychnine sulfate

Cat. No.: B1261131
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This guide provides a comparative analysis of the efficacy of select novel anticonvulsant agents
against seizures induced by strychnine, a potent antagonist of inhibitory glycine receptors. The

data presented is compiled from preclinical studies to aid in the evaluation and development of

new therapeutic strategies for conditions involving glycinergic hypofunction.

Introduction: The Challenge of Strychnine-Induced
Seizures

Strychnine is a highly toxic alkaloid that acts as a competitive antagonist of the inhibitory
neurotransmitter glycine at its receptors, primarily in the spinal cord.[1][2][3] This antagonism
removes the inhibitory control of motor neurons, leading to a state of excessive neuronal
excitation and severe, tonic convulsions.[1][2] These seizures are often described as "awake
seizures" as the individual remains conscious during the intense muscular contractions.[1][3][4]
The standard of care is largely supportive, with benzodiazepines used to manage the
convulsions.[3]

The strychnine-induced seizure model is a valuable tool in neuroscience research for studying
the role of the glycinergic system in seizure generation and for the initial screening of
compounds with potential anticonvulsant activity targeting this pathway. This guide focuses on
a selection of novel anticonvulsants that have shown promise in preclinical studies using this
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model. While traditional anticonvulsants are used as benchmarks, the focus here is on
emerging therapeutic agents.

It is noteworthy that some novel anticonvulsants, such as Felbamate, which modulates the
strychnine-insensitive glycine receptor associated with the NMDA receptor, have been reported
to be ineffective against strychnine-induced seizures, highlighting the specificity of this model.
[4][5][6] Other promising compounds like bis-phenylhydrazones have demonstrated dose-
dependent anticonvulsant activity in this model, though detailed comparative data is not yet
widely available.[7][8]

This guide will focus on three novel therapeutic approaches for which quantitative preclinical
data is available: NeuroAid (MLC901), a traditional Chinese medicine; Omega-3 Fatty Acids
(DHA and EPA), essential polyunsaturated fatty acids; and lvermectin, an antiparasitic agent
with agonist activity at glycine receptors.

Comparative Efficacy of Novel Anticonvulsants

The following tables summarize the quantitative data on the efficacy of NeuroAid, Omega-3
Fatty Acids, and Ivermectin in rodent models of strychnine-induced seizures.

Table 1: Efficacy of NeuroAid (MLC901) vs. Topiramate

In Mice
Treatment Latency to Duration of Number of ] .
] . . Mortality Protection
Group Seizure Convulsion  Convulsion
. Rate (%) Rate (%)
(Dose) Onset (min) s (s) s (per hour)
Strychnine
Control (2 428 +1.64 25.00 = 7.07 2.67+£1.03 100 0
mg/kg, i.p.)
NeuroAid (10
6.92 + 2.99 8.16 + 9.53 1.00£1.09 40 60
mg/kg, p.o.)
Topiramate
(10 mg/kg, 8.66 + 5.24 6.68 + 6.61 1.00 + 0.63 30 70
p.o.)
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Data extracted from a study by Mahmood et al. (2022).[9][10]

Table 2: Efficacy of Omega-3 Fatty Acids (DHA and EPA)
Latency to Seizure Onset

Treatment Group (Dose) Survival Rate (%)
(Fold Increase vs. Control)

Strychnine Control (2 mg/kg,

_ 1.0 0
i.p.)
Not specified in detail for this
DHA (250 mg/kg, p.o.) ~1.5
dose
Not specified in detail for this
DHA (500 mg/kg, p.o.) ~1.8
dose
DHA (750 mg/kg, p.o.) ~2.0 75
DHA (1000 mg/kg, p.o.) ~2.1 75
EPA (1000 mg/kg, p.o.) Not specified in detail 63
Carbamazepine (12 mg/kg, o )
~2.0 Not specified in detail

p.o.)

Data extracted from a study by Al-Ghananeem et al. (2021).[11][12]

Table 3: Effi | L

Treatment Group (Dose and Route) Survival Rate (%)
Strychnine Control (2 mg/kg, i.p.) 15

Ivermectin (5 mg/kg, i.p.) 30 min prior 50

Ivermectin (5 mg/kg, i.p.) 14 hours prior 80

Ivermectin (1 mg/kg, p.o.) 14 hours prior 40

Ivermectin (5 mg/kg, p.0.) 14 hours prior 80

Ivermectin (1 mg/kg p.o. + 5 mg/kg i.p.) up to 80
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Data extracted from a study by Maher et al. (2014).[1][2][3][13]

Experimental Protocols

Strychnine-Induced Seizure Model in Mice (General
Protocol)

This protocol outlines the general procedure for inducing seizures with strychnine in mice,
based on the methodologies cited in this guide. Specific parameters may vary between studies.

e Animals: Adult male Swiss albino mice or similar strains, weighing between 20-30g, are
typically used. Animals are housed under standard laboratory conditions with free access to
food and water.

e Drug Preparation:

o Strychnine: Strychnine sulfate is dissolved in normal saline to the desired concentration
(e.g., 0.2 mg/mL for a 2 mg/kg dose in a 20g mouse with an injection volume of 0.2 mL).

o Test Compounds: The novel anticonvulsants are prepared according to their solubility,
either dissolved in saline, distilled water, or suspended in a vehicle like 0.5%
carboxymethyl cellulose (CMC).

e Drug Administration:

o The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a
predetermined time before strychnine injection (e.g., 30 or 60 minutes).

o Strychnine is administered intraperitoneally at a convulsant dose, typically ranging from
1.5 to 2.5 mg/kg.

e Observation:

o Immediately after strychnine administration, each mouse is placed in an individual
observation cage.

o The animals are observed for a set period (e.g., 30-60 minutes) for the following
parameters:
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» Latency to onset of seizures: The time from strychnine injection to the first appearance
of tonic-clonic convulsions.

» Duration of seizures: The total time the animal is in a convulsive state.
» Seizure severity: Scored using a standardized scale (e.g., Racine scale).

= Number of convulsions: The frequency of convulsive episodes within the observation
period.

= Mortality: The number of animals that die within a 24-hour period post-injection.

o Data Analysis: The collected data is analyzed using appropriate statistical methods to
compare the effects of the test compounds with the control group.

Specific Protocols from Cited Studies

o NeuroAid Study: Mice were pre-treated with NeuroAid (10 mg/kg, p.o.) or topiramate (10
mg/kg, p.o.) for 7 days. On the final day, strychnine (2 mg/kg, i.p.) was administered, and
seizures were observed for 1 hour.[9][10]

» Omega-3 Fatty Acids Study: Mice received a single oral dose of DHA or EPA (120-1000
mg/kg) or carbamazepine (12 mg/kg) 60 minutes before the intraperitoneal injection of
strychnine (2 mg/kg).[11][12]

e lvermectin Study: Mice were administered ivermectin either intraperitoneally (5 mg/kg) or
orally (1 or 5 mg/kg) at various time points (30 minutes to 72 hours) before the
intraperitoneal challenge with strychnine (2 mg/kg).[1][2][3][13]

Visualizations
Signaling Pathway of Strychnine Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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